N-Nitrosomorpholine
Overview
Description
N-Nitrosomorpholine is an organic compound known for its carcinogenic and mutagenic properties. It is a pale yellow powder with the chemical formula C4H8N2O2 and a molar mass of 116.12 g/mol . This compound is primarily produced through the nitrosation of morpholine and is found in various industrial and consumer products, including rubber, tobacco, and certain foods .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosomorpholine is most commonly synthesized from morpholine. The reaction involves the nitrosation of morpholine using nitrous acid or other nitrosating agents . Another method involves the reaction of dimorpholinomethane with fuming nitric acid .
Industrial Production Methods: In industrial settings, this compound is often produced unintentionally during the manufacturing of rubber products. The compound forms when morpholine derivatives used in rubber production undergo nitrosation . This process can occur due to the presence of nitrosating agents in the manufacturing environment.
Chemical Reactions Analysis
Types of Reactions: N-Nitrosomorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert it back to morpholine.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various nitroso derivatives, morpholine, and substituted morpholine compounds .
Scientific Research Applications
N-Nitrosomorpholine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nitrogen-centered radicals.
Biology: Studies have shown its role in inducing oncocytic transformations in rat endocrine organs.
Medicine: It is used as a model compound to study the mechanisms of carcinogenesis and mutagenesis.
Industry: It is found in rubber manufacturing and as a contaminant in certain food products.
Mechanism of Action
N-Nitrosomorpholine exerts its effects primarily through the formation of reactive oxygen species and DNA crosslinking compounds. These reactive intermediates can cause DNA damage, leading to mutations and carcinogenesis . The compound is hydroxylated by cytochrome P450 enzymes, which further contributes to its toxic effects .
Comparison with Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosopyrrolidine (NPYR)
- N-Nitrosopiperidine (NPIP)
Comparison: N-Nitrosomorpholine is unique among nitrosamines due to its specific structure and the presence of a morpholine ring. This structural feature influences its reactivity and the types of reactions it undergoes. Compared to other nitrosamines, this compound has a distinct profile in terms of its carcinogenicity and mutagenicity .
Properties
IUPAC Name |
4-nitrosomorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXDGKXYMTYWTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Record name | N-NITROSOMORPHOLINE | |
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DSSTOX Substance ID |
DTXSID4021056 | |
Record name | N-Nitrosomorpholine | |
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Molecular Weight |
116.12 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-nitrosomorpholine appears as yellow crystals. Golden liquid with many crystals at 68 °F. (NTP, 1992), Yellow solid; mp = 29 deg C; [Merck Index] Crystals; [MSDSonline], Yellow crystals. Golden liquid with many crystals at 68 °F. | |
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Boiling Point |
435 to 436 °F at 747 mmHg (NTP, 1992), 224-224.5 °C at 747 mm Hg, BP: 139-140 °C at 25 mm Hg, 435 °F at 747 mmHg | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in organic solvents, Miscible in water in all proportions | |
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Vapor Pressure |
25 mmHg (NTP, 1992), 0.03 [mmHg], 25 mmHg | |
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Color/Form |
Yellow crystals | |
CAS No. |
59-89-2, 67587-56-8 | |
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Record name | 4-Nitrosomorpholine | |
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Melting Point |
84 °F (NTP, 1992), 29 °C, 84 °F | |
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Retrosynthesis Analysis
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